5-Bromo-2-nitrothiazole
Overview
Description
5-Bromo-2-nitrothiazole: is an organic compound with the molecular formula C3HBrN2O2S and a molecular weight of 209.02 g/mol . It is a derivative of thiazole, characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position on the thiazole ring . This compound is known for its yellow to orange crystalline appearance and is used as a building block in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that nitroheterocycles, a group which includes nitrothiazoles, may be reductively activated in hypoxic cells .
Mode of Action
Nitroheterocycles, including nitrothiazoles, are known to undergo redox recycling or decompose to toxic products after being reductively activated in hypoxic cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-nitrothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their conformation and activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, high doses of this compound have been associated with toxic effects, such as oxidative stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive metabolites, which can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrothiazole typically involves the bromination of 2-nitrothiazole. One common method includes the reaction of 2-nitrothiazole with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitrothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Reduction Reactions: The major product is 5-bromo-2-aminothiazole.
Scientific Research Applications
5-Bromo-2-nitrothiazole is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex thiazole derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research explores its potential as an antimicrobial and anticancer agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-5-nitrothiazole: Similar in structure but with different substitution patterns.
2-Amino-5-nitrothiazole: Contains an amino group instead of a bromine atom.
5-Nitrothiazole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 5-Bromo-2-nitrothiazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
5-bromo-2-nitro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBUHHOZDGNXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why does 5-bromo-2-nitrothiazole yield unexpected products when reacted with weakly basic secondary aliphatic amines?
A1: While one might anticipate a simple nucleophilic substitution at the bromine position, research reveals a more complex scenario []. this compound undergoes a thermal isomerization to its more reactive counterpart, 2-bromo-5-nitrothiazole. This isomer then competes with the direct nucleophilic displacement on the original molecule. Consequently, the reaction produces a mixture of both the expected 5-amino product and the rearranged 2-aminated 5-nitrothiazole product [].
Q2: How was the structure of the unexpected rearrangement product confirmed?
A2: Researchers employed two key methods to unequivocally confirm the structure of the rearranged 2-aminated 5-nitrothiazole product. Firstly, they synthesized the suspected rearrangement product via alternative synthetic routes, enabling direct comparison with the product obtained from the reaction of this compound with amines. Secondly, they employed X-ray crystallography to determine the structure of a derivative of the rearrangement product, providing definitive proof of its identity [].
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